molecular formula C17H15N3O4S B4678275 N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

Cat. No. B4678275
M. Wt: 357.4 g/mol
InChI Key: XVQWJFMULPQCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide, often involves palladium-catalyzed cyclization-alkoxycarbonylation reactions. A study by Costa et al. (2004) describes an effective approach to synthesize quinazolin-2-ones via palladium-catalyzed cyclization of 2-(trimethylsilanyl)ethynylaniline amide derivatives (Costa et al., 2004). Additionally, reactions of anthranilamide with isocyanates have been explored as a facile synthesis method for quinazolin-5-one derivatives, offering insight into the versatility of synthetic routes for these compounds (Chern et al., 1988).

Mechanism of Action

Target of Action

The primary targets of MLS000539029 are yet to be identified. The compound’s interaction with specific proteins or receptors in the body determines its therapeutic effect

Mode of Action

The mode of action of MLS000539029 involves its interaction with its targets, leading to changes in cellular functions . The specifics of these interactions and the resulting changes are currently unknown and require further investigation.

Biochemical Pathways

The compound likely interacts with various biochemical pathways, leading to downstream effects that contribute to its therapeutic action . More research is needed to elucidate these pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, excretion (ADME) properties of MLS000539029 are crucial for understanding its bioavailability . These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted. The specifics of MLS000539029’s ADME properties are currently unknown and require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MLS000539029 . These factors can include the physiological environment within the body, as well as external environmental factors. The specifics of how these factors influence MLS000539029’s action are currently unknown and require further investigation.

properties

IUPAC Name

N-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-13-8-11-12(9-14(13)24-2)18-17(25)20(16(11)22)19-15(21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,25)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQWJFMULPQCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Reactant of Route 4
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide

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